molecular formula C24H23ClN4O3 B2812891 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide CAS No. 1170067-03-4

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide

Cat. No.: B2812891
CAS No.: 1170067-03-4
M. Wt: 450.92
InChI Key: PHWBKOSVVDPHCU-UHFFFAOYSA-N
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Description

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide is a complex organic compound that features a combination of pyridazine, piperidine, and dioxin moieties

Scientific Research Applications

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs).

Preparation Methods

The synthesis of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide involves multiple steps, typically starting with the preparation of the pyridazine and piperidine intermediates. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and pyridazine moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Similar compounds include other pyridazine and piperidine derivatives. What sets 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide apart is its unique combination of functional groups, which may confer distinct biological and chemical properties. Examples of similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.

Properties

IUPAC Name

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O3/c25-18-5-3-16(4-6-18)20-8-10-23(28-27-20)29-11-1-2-17(15-29)24(30)26-19-7-9-21-22(14-19)32-13-12-31-21/h3-10,14,17H,1-2,11-13,15H2,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWBKOSVVDPHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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